2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid
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Overview
Description
2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a methyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of a propanoic acid moiety. One common method involves the bromination of 2-methylpyridine to yield 3,5-dibromo-2-methylpyridine, which is then subjected to further reactions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-pyridylamine
- 4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline
- N-(3,5-Dibromo-2-pyridyl)thiourea
Uniqueness
2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9Br2NO2 |
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Molecular Weight |
322.98 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14) |
InChI Key |
LKIBSECSMOAIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=N1)Br)Br)C(=O)O |
Origin of Product |
United States |
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